molecular formula C13H12BrNO B179343 2-(Benzyloxy)-5-bromoaniline CAS No. 186797-58-0

2-(Benzyloxy)-5-bromoaniline

Cat. No. B179343
M. Wt: 278.14 g/mol
InChI Key: IZHINVQVLJRNDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, the types of reactions it undergoes, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and spectral properties .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Benzyloxy-1-methylpyridinium triflate, a compound similar to 2-(Benzyloxy)-5-bromoaniline, is used as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
  • Results or Outcomes : This method has been demonstrated to be effective for the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .

Environmental and Biological Detection

  • Scientific Field : Environmental Science
  • Application Summary : Thiophenol derivatives, including 2-(Benzyloxy)thiophenol, are used in the detection and monitoring of thiophenol levels in environmental and biological systems.
  • Methods of Application : Specific methods of application are not provided in the source.
  • Results or Outcomes : The outcomes of these detection methods are not specified in the source.

Synthesis of Multidentate Chelating Ligands

  • Scientific Field : Inorganic Chemistry
  • Application Summary : 2-Benzyloxyphenol, a compound related to 2-(Benzyloxy)-5-bromoaniline, is used in the synthesis of multidentate chelating ligands .
  • Methods of Application : Specific methods of application are not provided in the source .
  • Results or Outcomes : The outcomes of these synthesis methods are not specified in the source .

[1,2]-Wittig Rearrangement

  • Scientific Field : Organic Chemistry
  • Application Summary : The base-induced [1,2]-Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied. This process has significant limitations, and aza- and thia-analogues are unsuccessful as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The outcomes of these rearrangement methods are not specified in the source .

Synthesis of Benzyl Ethers and Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : A revised benzyl transfer protocol is provided in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
  • Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

UV-Induced Benzyloxy Rotamerization

  • Scientific Field : Photochemistry
  • Application Summary : A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), was synthesized and characterized .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The outcomes of these synthesis methods are not specified in the source .

[1,2]-Wittig Rearrangement

  • Scientific Field : Organic Chemistry
  • Application Summary : Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The outcomes of these rearrangement methods are not specified in the source .

Bioactive Molecules

  • Scientific Field : Medicinal and Pharmaceutical Chemistry
  • Application Summary : The coumarin core (i.e., 1-benzopyran-2 (2H)-one) is a structural motif highly recurrent in both natural products and bioactive molecules. Depending on the substituents and branching positions around the byciclic core, coumarin-containing compounds have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV and antitumor effects .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The outcomes of these synthesis methods are not specified in the source .

Synthesis of Benzyl Ethers and Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters. This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
  • Methods of Application : A revised benzyl transfer protocol is provided in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
  • Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

5-bromo-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHINVQVLJRNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627523
Record name 2-(Benzyloxy)-5-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-bromoaniline

CAS RN

186797-58-0
Record name 2-(Benzyloxy)-5-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Campiani, T Khan, C Ulivieri, L Staiano… - European journal of …, 2022 - Elsevier
Autophagy is a lysosome dependent cell survival mechanism and is central to the maintenance of organismal homeostasis in both physiological and pathological situations. Targeting …
Number of citations: 5 www.sciencedirect.com
X Liu, Z Yang, YM Li, F Yang, L Feng, N Wang, D Ma… - Tetrahedron, 2014 - Elsevier
… 2-Benzyloxy-5-bromoaniline (600 mg, 2.16 mmol) was dissolved in dichloromethane (10 ml), and stirred with acetic anhydride (0.70 g, 6.6 mmol) and pyridine (0.70 g, 9.0 mmol) at …
Number of citations: 6 www.sciencedirect.com

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